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molecular formula C13H17NO3 B8394674 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde

Cat. No. B8394674
M. Wt: 235.28 g/mol
InChI Key: GUBWTBNXDNGXKM-UHFFFAOYSA-N
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Patent
US06380387B1

Procedure details

To a solution of 4-[(1,1-dimethylethoxy)carbonyl]amino-3-methylbenzyl alcohol (42.9 mmol, 10.18 g) in dichloromethane (85 mL) was added manganese dioxide (138 mmol, 12 g) and 4A molecular sieves (6 g) at room temperature. The reaction mixture was stirred for 76 h at room temperature and was filtered through a pad of celite washing with dichloromethane. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography using a Biotage (40m) column to obtain 7.82 g (77% yield) of 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde as a white solid: mp 109-111° C. EI-HRMS m/e calcd for C13H17NO3 (M+) 235.1208, found 235.1207.
Quantity
10.18 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([O:4][C:5]([NH:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][C:9]=1[CH3:16])=[O:6])[CH3:3]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:3][C:2]([CH3:17])([O:4][C:5]([NH:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=1[CH3:16])=[O:6])[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.18 g
Type
reactant
Smiles
CC(C)(OC(=O)NC1=C(C=C(CO)C=C1)C)C
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
12 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 76 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
WASH
Type
WASH
Details
washing with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
76 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC1=C(C=C(C=O)C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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